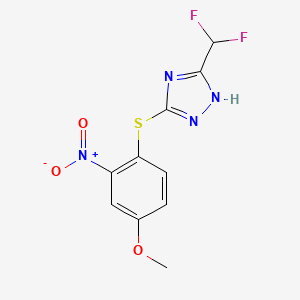
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethoxy, fluoro, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine typically involves the introduction of the difluoromethoxy group, the fluoro group, and the iodo group onto the pyridine ring. One common method involves the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to introduce the difluoromethoxy group. The use of advanced difluoromethylation reagents and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved properties.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethoxylated pyridines and fluorinated heterocycles. These compounds share structural similarities but may differ in their specific substituents and chemical properties .
Uniqueness
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is unique due to the presence of both difluoromethoxy and fluoro groups on the pyridine ring, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H3F3INO |
|---|---|
Peso molecular |
288.99 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-6-fluoro-3-iodopyridine |
InChI |
InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H |
Clave InChI |
KAJMYBQYIIHPGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1I)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
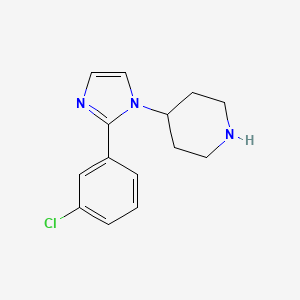

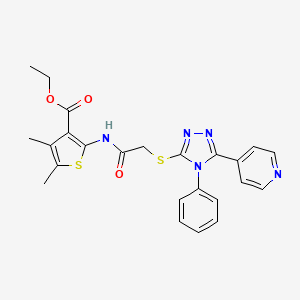
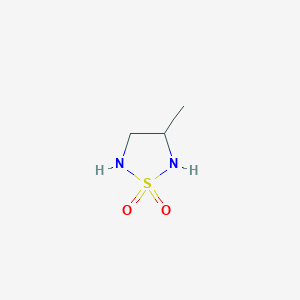
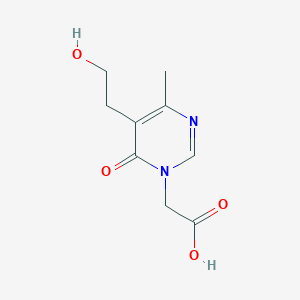

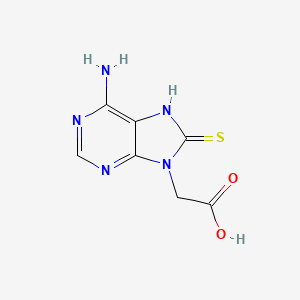
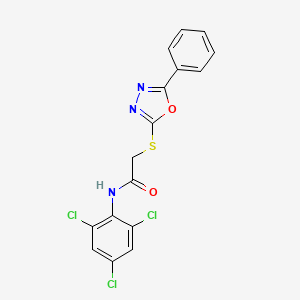
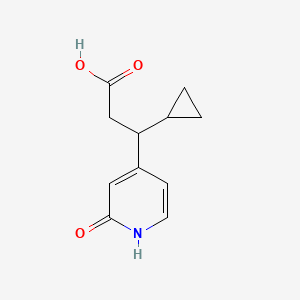

![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
